molecular formula C54H62N16O4 B6241672 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1643364-41-3

8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

カタログ番号 B6241672
CAS番号: 1643364-41-3
分子量: 999.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C54H62N16O4 and its molecular weight is 999.2. The purity is usually 95.
BenchChem offers high-quality 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of the compound, identified as linagliptin in scientific studies, were detailed in a study that explored its absorption, distribution, metabolism, and excretion in humans. The research highlighted the dominant fecal excretion pathway for the drug and identified its main metabolite, shedding light on the compound's metabolic pathway and the enzymes involved in its transformation. This insight is crucial for understanding the drug's behavior in the body and optimizing its therapeutic efficacy (Blech et al., 2010).

Process Development and Impurity Analysis

Another study focused on the process development of linagliptin, identifying and characterizing various impurities formed during its synthesis. By synthesizing and characterizing these impurities, researchers can improve the manufacturing process to enhance the drug's purity and safety profile, which is essential for clinical efficacy and regulatory approval (Nandi et al., 2015).

Natural Compound Screening for DPP-4 Inhibition

Research on identifying bioactive natural products (NPs) for managing type 2 diabetes involved screening for potential DPP-4 inhibitors from natural sources. This study underscores the importance of exploring natural compounds for their therapeutic potential, offering a foundation for discovering novel DPP-4 inhibitors that could complement or enhance the efficacy of existing treatments like linagliptin (Istrate & Crisan, 2022).

Comparative Studies on DPP-4 Inhibitors

A comparative study of DPP-4 inhibitors, including linagliptin, assessed their potency, selectivity, and duration of action. This research provides valuable insights into the relative performance of linagliptin against other inhibitors, helping to position it within the landscape of DPP-4 inhibitor-based therapies for type 2 diabetes. Such comparisons are vital for guiding clinical decision-making and drug development strategies (Thomas et al., 2008).

特性

CAS番号

1643364-41-3

製品名

8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

分子式

C54H62N16O4

分子量

999.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。